molecular formula C13H9Cl3N2S B5917324 1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline

1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline

Cat. No.: B5917324
M. Wt: 331.6 g/mol
InChI Key: XZHFQTRJHCHXBN-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by the presence of a phenyl group, a trichlorothienyl group, and a pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline can be synthesized through the cyclization of chalcones with hydrazine derivatives. The typical synthetic route involves the reaction of 1-phenyl-3-(3,4,5-trichloro-2-thienyl)-2-propen-1-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: The phenyl and trichlorothienyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazoline derivatives.

    Substitution: Various substituted phenyl and trichlorothienyl derivatives.

Scientific Research Applications

1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline varies depending on its application:

    Medicinal Chemistry: The compound interacts with specific molecular targets such as enzymes and receptors, leading to the inhibition of inflammatory pathways, microbial growth, or cancer cell proliferation.

    Materials Science: In OLEDs, the compound functions as an electron-transporting material, facilitating the movement of electrons within the device.

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-thienyl)-2-pyrazoline
  • 1-Phenyl-3-(3,4-dichloro-2-thienyl)-2-pyrazoline
  • 1-Phenyl-3-(3,5-dichloro-2-thienyl)-2-pyrazoline

Comparison: 1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline is unique due to the presence of three chlorine atoms on the thienyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with fewer chlorine atoms, this compound may exhibit enhanced potency in medicinal applications and improved performance in materials science applications.

Properties

IUPAC Name

2-phenyl-5-(3,4,5-trichlorothiophen-2-yl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2S/c14-10-11(15)13(16)19-12(10)9-6-7-18(17-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHFQTRJHCHXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=C(C(=C(S2)Cl)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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